Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate
Overview
Description
Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate is a pyrrole derivative that consists of a pyrrole ring, two carboxylate groups, and two ethyl groups. It has a molecular formula of C13H19NO4 .
Synthesis Analysis
The compound has been synthesized from methyl 3-oxopentanoate by a Knorr-type reaction . It has also been prepared by the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate .Molecular Structure Analysis
The molecular structure of Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate consists of a pyrrole ring to which two diagonal alkoxy-carbonyl groups and two diagonal alkyl substituents are attached .Chemical Reactions Analysis
The compound has been involved in multi-step reactions. For instance, it has been used in a reaction with O-(diphenylphosphinyl)-hydroxylamine and NaH in dimethylformamide, yielding a product with 87 percent efficiency at 165 °C .Scientific Research Applications
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- Pyrrole derivatives, such as Pyrrolopyrazine, have been used in various applications like pharmaceuticals, organic materials, and bioactive molecules .
- They have shown different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- The synthetic methods for these derivatives include cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- The action mechanisms of these derivatives are not clearly recognized, and there are only a few Structure-Activity Relationship (SAR) research on it .
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- Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value .
- The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility .
- It’s a fundamental building block for many biologically active molecules .
- There are various conventional as well as modern approaches to acquiring a series of pyrrole scaffolds .
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- Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics .
- The pyrrole carboxamide motif is part of many blockbuster drugs like the calcium salt of atorvastatin (a hypolipidemic agent), lisinopril (an inhibitor of angiotensin-converting enzyme), valsartan (angiotensin-II receptor blocker), diltiazem (calcium channel blocker), istamycin and pyrronamycin A & B (used as antibiotics) .
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- Pyrrolo[2,1-f][1,2,4]triazine, a unique bicyclic heterocycle, containing N–N bond with a bridgehead nitrogen, possesses numerous activities against diverse therapeutic targets .
- It is an active structural motif of drugs such as remdesivir (antiviral drug), brivanib alaninate (antitumorigenic drug), BMS-690514, and BMS-599626 (EGFR inhibitor in clinical phase II) and many others .
- Some analogs of pyrrolo[2,1-f][1,2,4]triazine have been used in the treatment of Ebola and other emerging viruses .
Future Directions
Diethyl 3,4-pyrroledicarboxylate, a similar compound, has been used in the synthesis of trisubstituted pyrroles and to prepare pyrrole copolymer soft actuators with reduced electrochemical creep and actuating strain . This suggests potential future directions for the use of Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate in similar applications.
properties
IUPAC Name |
diethyl 3-propan-2-yl-1H-pyrrole-2,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-5-17-12(15)9-7-14-11(10(9)8(3)4)13(16)18-6-2/h7-8,14H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOOELBWISYCSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC(=C1C(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672242 | |
Record name | Diethyl 3-(propan-2-yl)-1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-isopropyl-1H-pyrrole-2,4-dicarboxylate | |
CAS RN |
651744-38-6 | |
Record name | Diethyl 3-(propan-2-yl)-1H-pyrrole-2,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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